molecular formula C14H24N2O3 B13875790 Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13875790
M. Wt: 268.35 g/mol
InChI Key: WNXPEZNYNHVGDI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyclobutylmethyl group, and a 3-oxopiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the reaction of cyclobutylmethylamine with tert-butyl 3-oxopiperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a specific temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 4-(cyclobutylmethyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-7-15(12(17)10-16)9-11-5-4-6-11/h11H,4-10H2,1-3H3

InChI Key

WNXPEZNYNHVGDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2CCC2

Origin of Product

United States

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